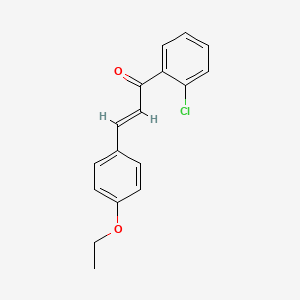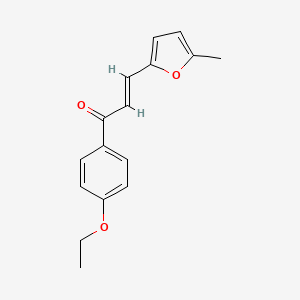
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as EMFP, is a small organic compound that has been studied for its potential applications in scientific research. It is a colorless liquid with a boiling point of about 212°C, and has a molecular weight of about 200. EMFP is a highly reactive compound and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific research areas. It has been used as an intermediate in organic synthesis, as a reagent in the synthesis of heterocyclic compounds, and as a catalyst for the synthesis of polymers. Additionally, this compound has been studied for its potential applications in medicinal chemistry, as it has been shown to possess antibacterial, antifungal, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is not yet known, however, it is believed to interact with proteins and other biomolecules in the cell. Specifically, it has been suggested that this compound binds to certain amino acid residues in proteins, leading to changes in protein structure and function. Additionally, this compound has been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been shown to possess a variety of biological activities. For example, this compound has been shown to possess antibacterial, antifungal, and antiviral properties. Additionally, this compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments has several advantages. One of the main advantages is its low cost and availability. Additionally, this compound is relatively easy to synthesize and is highly reactive, making it ideal for use in a variety of laboratory experiments. However, this compound also has some limitations. For example, it is highly reactive and can cause side reactions in certain experiments. Additionally, this compound is not very soluble in water, making it difficult to use in certain biochemical and physiological experiments.
Direcciones Futuras
There are several potential future directions for the study of (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one. One of the most important directions is to further elucidate its mechanism of action. Additionally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential applications in medicinal chemistry. Additionally, further research into the synthesis of this compound and its potential applications in organic synthesis is needed. Finally, further research into the advantages and limitations of this compound in laboratory experiments is needed to determine its potential applications.
Métodos De Síntesis
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a relatively simple compound that can be synthesized using a variety of methods. One of the most common methods for synthesizing this compound is a multi-step synthesis that involves the reaction of 4-ethoxyphenyl acetate with 5-methylfuran-2-ylmagnesium bromide. This reaction is followed by a dehydration step to form the final product. Other methods for synthesizing this compound include the direct reaction of 4-ethoxyphenyl acetate with 5-methylfuran-2-yl chloride and the reaction of 4-ethoxyphenyl acetate with 5-methylfuran-2-ylmagnesium bromide in the presence of a catalytic amount of pyridine.
Propiedades
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-18-14-8-5-13(6-9-14)16(17)11-10-15-7-4-12(2)19-15/h4-11H,3H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYSRSXFOPGCNA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

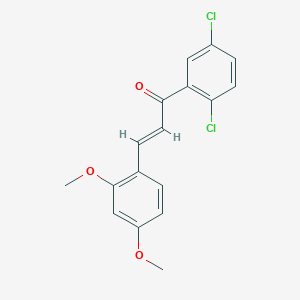
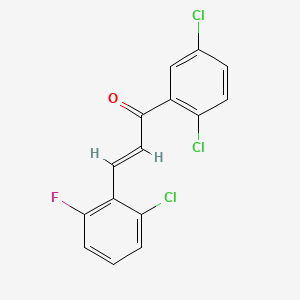


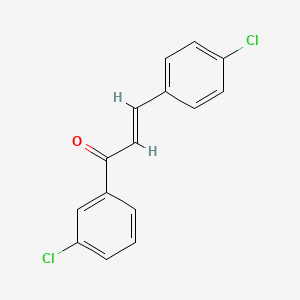
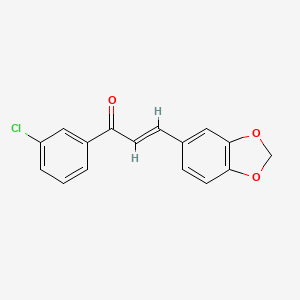
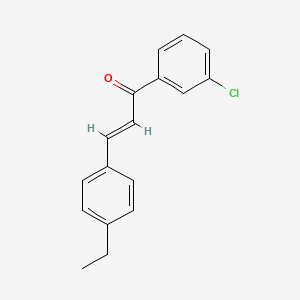
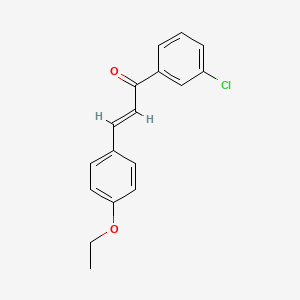
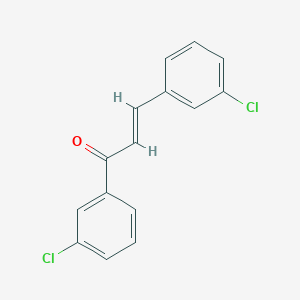
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)



